molecular formula C18H27N3OS3 B11196535 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate

Cat. No.: B11196535
M. Wt: 397.6 g/mol
InChI Key: SEJGOVLKAMUSSG-UHFFFAOYSA-N
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Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its biological activity, and a carbamodithioate group, which can interact with metal ions and other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclizing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The benzothiazole derivative is then reacted with an amine, such as methylamine, to introduce the amino group.

    Formation of the Carbamodithioate Group: The final step involves reacting the amino-benzothiazole derivative with carbon disulfide and an alkyl halide, such as cyclohexylmethyl chloride, under basic conditions to form the carbamodithioate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbamodithioate group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial activity, and this compound could be explored for similar applications.

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential lead compound in drug discovery.

Industry

    Corrosion Inhibitors: The carbamodithioate group can interact with metal surfaces, providing a protective layer against corrosion.

    Pesticides: The compound’s biological activity could be harnessed in developing new pesticides.

Mechanism of Action

The compound’s mechanism of action involves its interaction with biological targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity, while the carbamodithioate group can chelate metal ions, disrupting metal-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazol-6-amine: Similar benzothiazole structure but lacks the carbamodithioate group.

    tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate: Contains a carbamate group instead of a carbamodithioate group.

    N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide: Features an acetamide group.

Uniqueness

The presence of both the benzothiazole ring and the carbamodithioate group in 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate makes it unique

Properties

Molecular Formula

C18H27N3OS3

Molecular Weight

397.6 g/mol

IUPAC Name

[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] N-cyclohexyl-N-methylcarbamodithioate

InChI

InChI=1S/C18H27N3OS3/c1-12-8-9-14-15(10-12)25-17(19-14)20-16(22)11-24-18(23)21(2)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,19,20,22)

InChI Key

SEJGOVLKAMUSSG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC(=S)N(C)C3CCCCC3

Origin of Product

United States

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